{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone

Drug Resistance Lung Adenocarcinoma AXL Kinase

The compound {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone, also known by its MeSH identifier 5476423, is a synthetic heterocyclic small molecule containing pyrazole, piperazine, and quinoline moieties. It has been identified as a lead compound with potential anti-proliferative effects against gallium-resistant lung cancer, acting through the AXL kinase pathway.

Molecular Formula C22H20N6O
Molecular Weight 384.443
CAS No. 1456905-11-5
Cat. No. B2823214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone
CAS1456905-11-5
Molecular FormulaC22H20N6O
Molecular Weight384.443
Structural Identifiers
SMILESC1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5C=C4
InChIInChI=1S/C22H20N6O/c29-22(19-8-7-16-4-1-2-6-18(16)24-19)28-12-10-27(11-13-28)21-14-20(25-26-21)17-5-3-9-23-15-17/h1-9,14-15H,10-13H2,(H,25,26)
InChIKeyOJQZYHUELFIWEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone (CAS 1456905-11-5) for AXL-Targeted Research


The compound {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone, also known by its MeSH identifier 5476423, is a synthetic heterocyclic small molecule containing pyrazole, piperazine, and quinoline moieties [1]. It has been identified as a lead compound with potential anti-proliferative effects against gallium-resistant lung cancer, acting through the AXL kinase pathway [1]. Its primary differentiation stems from its performance in a specific drug-resistant cancer model, not from broad kinase inhibition.

Why Generic In-Class Substitution Fails for 5476423 in Gallium-Resistant Cancer Models


In-class substitution is unreliable for 5476423 because its anti-proliferative potency is not merely a function of its pyrazole-quinoline scaffold. A co-identified lead compound from the same virtual screening campaign, 7919469, exhibited only a 13-fold increase in potency against gallium-resistant cells compared to the baseline, while 5476423 demonstrated an 80-fold increase [1]. This indicates that small architectural variations within this chemical space lead to drastically different pharmacodynamic outcomes in overcoming gallium resistance. Additionally, the compound's chemosensitizing capacity varies; 5476423 enhances the efficacy of gallium acetylacetonate (GaAcAc) by 2-fold, compared to only 1.2-fold for 7919469, proving that functional synergism is compound-specific and cannot be assumed for close analogs [1].

Quantitative Differential Evidence for {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone vs. Closest Analogs


Superior Anti-Proliferative Fold-Change Against Gallium-Resistant A549 Cells vs. Co-Identified Lead 7919469

In a direct head-to-head comparison from the same study, compound 5476423 exhibited significantly higher potency against gallium-resistant A549 (R-A549) cells compared to the co-identified lead 7919469, when both were benchmarked against gallium acetylacetonate (GaAcAc). This demonstrates superior activity in overcoming acquired gallium resistance [1].

Drug Resistance Lung Adenocarcinoma AXL Kinase

Enhanced Chemosensitization of Gallium Acetylacetonate vs. Co-Identified Lead 7919469

Compound 5476423 demonstrates a superior ability to re-sensitize resistant cells to gallium acetylacetonate (GaAcAc). When combined with 5476423, the efficacy of GaAcAc against R-A549 cells increased 2-fold, a marked improvement over the 1.2-fold increase achieved by co-treatment with 7919469 [1].

Chemosensitization Combination Therapy Gallium Resistance

Target Engagement: AXL Protein Expression Suppression in Resistant Cells

The study provides evidence of mechanism-of-action by demonstrating that compound 5476423 treatment significantly suppresses the elevated AXL protein expression observed in gallium-resistant A549 cells compared to sensitive cells. While this data is qualitative in the abstract, it confirms target engagement at the protein level, a property not quantified for every compound screened [1].

AXL Kinase Target Modulation Biomarker

Ligand-Efficiency-Driven Selection from a Defined Virtual Screening Campaign

Compound 5476423 originated from a focused virtual screening of an AXL kinase homology model across eight distinct compound series, establishing a rational, structure-based origin for its activity from the outset. This contrasts with many analogs that are commercialized without disclosed target-engagement data [1]. By inference, its selection as one of only two leads from multiple series implies a favorable in silico binding profile and drug-like properties relative to hundreds of unselected candidates within those series.

Virtual Screening AXL Kinase Lead Identification

Validated Application Scenarios for Procuring 5476423


Primary Chemical Probe for AXL-Driven Gallium Resistance Reversal Studies

Based on its 80-fold anti-proliferative potency and 2-fold chemosensitization effect in gallium-resistant A549 cells, 5476423 is the premier candidate for in vitro studies investigating the reversal of acquired resistance to gallium-based anticancer agents. Its significant suppression of AXL protein levels makes it suitable for probing AXL-dependent signaling pathways in resistant phenotypes [1].

Positive Control for Structure-Activity Relationship (SAR) Campaigns on Pyrazole-Quinoline AXL Inhibitors

The quantified performance differential over compound 7919469 (6.2-fold greater potency gain) establishes 5476423 as a robust positive control for synthesizing and benchmarking new analogs within the pyrazole-piperazinyl-quinoline chemical series. New compounds can be evaluated directly against its 80-fold enhancement metric [1].

Reference Standard in Virtual Screening Validation Sets

As a validated hit from an AXL kinase homology model, 5476423 serves as a known active reference molecule for testing and calibrating new virtual screening protocols targeting the AXL kinase. Its confirmed biological activity validates computational models intended to identify novel AXL inhibitors [1].

Co-Treatment Agent for Studying Metal-Drug Combination Synergy

Its ability to enhance GaAcAc efficacy by 2-fold, a 67% improvement over the comparator lead, makes 5476423 the preferred choice for in vitro studies designed to understand synergistic mechanisms between organic small molecules and metal-based chemotherapeutics [1].

Quote Request

Request a Quote for {4-[3-(3-pyridyl)-1H-pyrazol-5-yl]piperazino}(2-quinolyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.